Synthesis Yield Comparison: 3-Piperidinyloxy vs. 4-Piperidinyloxy Regioisomers in Nitropyridine Ether Formation
The nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with 3-hydroxypiperidine to form the 3-piperidinyloxy ether proceeds with higher conversion efficiency compared to the analogous 4-hydroxypiperidine coupling, a difference attributable to reduced steric hindrance and more favorable transition-state geometry at the 3-position [1]. In direct comparative studies using K₂CO₃ in DMF at 80°C, the 3-substituted isomer achieved 78% isolated yield after purification, whereas the 4-substituted isomer yielded only 64% under identical conditions [1].
| Evidence Dimension | Synthetic yield in SNAr ether formation |
|---|---|
| Target Compound Data | 78% isolated yield (3-piperidinyloxy isomer) |
| Comparator Or Baseline | 64% isolated yield (4-piperidinyloxy isomer, CAS 1185309-69-6) |
| Quantified Difference | 14 percentage points (22% relative improvement in yield) |
| Conditions | 2-Chloro-5-nitropyridine + hydroxypiperidine, K₂CO₃, DMF, 80°C, 12h [1] |
Why This Matters
Higher synthetic yield directly reduces cost per gram of downstream API intermediate and improves manufacturing efficiency for procurement planning.
- [1] J-STAGE. Synthesis of Nitrogen-Containing Heterocyclic Compounds (Part 107): Synthesis of 3-Oxypyridine Derivatives (Part 2). Journal of the Pharmaceutical Society of Japan, 2010. View Source
